molecular formula C18H24ClN3O2 B1402406 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride CAS No. 1229627-54-6

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride

Cat. No.: B1402406
CAS No.: 1229627-54-6
M. Wt: 349.9 g/mol
InChI Key: QMZHPJNMAVQFPS-UHFFFAOYSA-N
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Description

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride (Molecular Formula: C18H24ClN3O2) is a complex chemical building block designed for advanced research applications . This compound features a hybrid architecture, integrating an isoxazole ring system with a piperidine-carboxylic acid methylamide core. Isoxazole derivatives similar to this compound are frequently investigated as key scaffolds in medicinal chemistry for the synthesis of novel bioactive molecules . Research into related 5-aryl-isoxazole-3-carboxylic compounds highlights their utility as precursors for generating diverse libraries of amides and carbamides, which are valuable for screening in drug discovery programs . Some synthesized amides derived from these core structures have been reported to exhibit promising biological activities, such as antitumor properties, and have been studied for their potential to enhance the effects of established cytostatic agents . Furthermore, such isoxazolyl-piperidine compounds serve as important intermediates in organometallic chemistry, for instance, in the development of palladium complexes applied in catalytic reactions like the Suzuki-Miyaura cross-coupling performed in aqueous environments . Provided as a hydrochloride salt, this compound offers enhanced stability and solubility for experimental workflows. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions and consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-methyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2.ClH/c1-13-4-6-14(7-5-13)16-10-15(23-21-16)11-18(17(22)19-2)8-3-9-20-12-18;/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZHPJNMAVQFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cycloaddition reaction to form the isoxazole ring, followed by functional group modifications to introduce the piperidine and carboxylic acid methylamide moieties.

    Cycloaddition Reaction: The formation of the isoxazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and enhance product yields .

Chemical Reactions Analysis

Types of Reactions

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacological Research

Research indicates that compounds similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride exhibit neuropharmacological properties. Studies have shown that piperidine derivatives can influence neurotransmitter systems, making them candidates for investigating treatments for neurological disorders such as anxiety and depression .

COX-II Inhibition

Recent studies have explored the potential of piperidine derivatives as inhibitors of cyclooxygenase-2 (COX-II), an enzyme implicated in inflammatory processes. Molecular docking studies suggest that compounds in this class can effectively bind to the active site of COX-II, indicating their potential as anti-inflammatory agents . This application is particularly relevant in drug design aimed at developing new therapies for conditions like arthritis.

Case Study 1: Neuropharmacological Effects

A study published in ACS Omega examined various piperidine derivatives for their effects on serotonin receptors. The results showed that certain derivatives could enhance serotonin activity, suggesting a role in treating mood disorders. The specific interactions were analyzed using molecular docking techniques, confirming the binding affinity of these compounds to serotonin receptors .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on COX-II inhibitors, researchers synthesized several piperidine derivatives and evaluated their anti-inflammatory properties through in vitro assays. The findings indicated that some compounds exhibited significant inhibition of COX-II activity, with IC50 values comparable to existing anti-inflammatory drugs . This highlights the therapeutic promise of this compound in developing new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize its properties, this compound is compared with analogs sharing isoxazole, piperidine, or methylamide functional groups. Below is a detailed analysis supported by available

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological Activity/Applications Reference
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride Isoxazole-p-tolyl group, piperidine, methylamide Not explicitly reported; structural analogs suggest CNS or enzyme modulation potential
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Isoxazole-pyrazole hybrid, carboxylic acid Antitumor, antioxidant, and enzyme inhibition (e.g., COX-2)
Naratriptan Related Compound A (3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride) Piperidine-indole hybrid Serotonin receptor modulation (5-HT1B/1D agonist)
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid Chroman ring, carboxylic acid Antioxidant (vitamin E analog)

Key Observations

Isoxazole Derivatives: The target compound’s isoxazole-p-tolyl group is structurally analogous to 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid. Isoxazole-containing compounds are often associated with anti-inflammatory or antimicrobial activities, though specific data for the target compound remain unreported .

Piperidine-Based Analogs :

  • Naratriptan-related Compound A shares a piperidine core but replaces the isoxazole with an indole group. This modification aligns with serotonin receptor targeting, contrasting with the target compound’s undefined mechanism .

Methylamide Functionality :

  • Methylamide groups (as in the target compound) improve membrane permeability compared to carboxylic acids (e.g., chroman-2-carboxylic acid), which may limit bioavailability despite antioxidant efficacy .

Biological Activity

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This compound contains a piperidine ring, an isoxazole moiety, and a p-tolyl group, which contribute to its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₆ClN₃O₂
  • Molecular Weight : 363.89 g/mol
  • CAS Number : 1229625-22-2

The structure of the compound allows for various interactions with biological targets, influencing its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antinociceptive Effects : Studies suggest that this compound may interact with pain pathways, potentially offering analgesic properties.
  • Anti-inflammatory Activity : The compound might modulate inflammatory responses, similar to other isoxazole derivatives.
  • FAAH Inhibition : Given the structural similarities to known FAAH inhibitors, it may influence endocannabinoid signaling pathways, affecting pain and inflammation management.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • FAAH Inhibition : Fatty Acid Amide Hydrolase (FAAH) is crucial in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can alleviate pain and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
1. 3-(4-Methylphenyl)-isoxazoleIsoxazole ring, phenyl groupAnti-inflammatorySimpler structure
2. Piperidinyl-isoxazole derivativesPiperidine ring, various substituentsAntiallergicVariability in substituents
3. N,N-Dimethylpiperidine derivativesPiperidine core, dimethylamino groupAnalgesic effectsFocus on pain relief

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct pharmacological properties not fully represented in other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride with high purity?

  • Methodological Answer : Focus on optimizing reaction steps involving isoxazole-piperidine coupling and methylamide formation. For example, chlorination steps (e.g., using phosphorus pentachloride) require precise stoichiometric control to avoid side products . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Purity validation should use HPLC (≥98% by area normalization) and 1H NMR to detect residual solvents (e.g., acetone at 0.2% as in ).

Q. How should researchers characterize the compound’s structural integrity and stability under laboratory conditions?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm stereochemistry and functional groups (e.g., piperidine ring protons, isoxazole methyl groups) .
  • LC/MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns .
  • Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify decomposition pathways. Store the compound at room temperature, protected from moisture and light .

Q. What analytical methods are recommended for quantifying impurities in this compound?

  • Methodological Answer : Employ HPLC with UV detection (206 nm) for quantification, as validated in similar piperidine derivatives . For trace impurities (<0.1%), use high-resolution mass spectrometry (HRMS) or UPLC-MS/MS. Compare results against reference standards for related impurities (e.g., paroxetine impurity A in ).

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological activity?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict electronic properties of the isoxazole and piperidine moieties. Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). ICReDD’s reaction path search methods can identify optimal substituents for enhanced binding affinity . Validate predictions via SAR studies on synthesized analogs.

Q. How should researchers resolve discrepancies between theoretical and experimental solubility data?

  • Methodological Answer : Perform systematic solubility profiling in solvents (e.g., DMSO, water, ethanol) using the shake-flask method. Compare results with COSMO-RS computational predictions. If discrepancies persist, investigate polymorphic forms via X-ray diffraction or assess hydration states using dynamic vapor sorption (DVS) .

Q. What strategies optimize reaction yield while minimizing byproducts in large-scale syntheses?

  • Methodological Answer : Use statistical design of experiments (DoE) to evaluate critical parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can identify nonlinear effects in chlorination or alkylation steps . Implement process analytical technology (PAT) for real-time monitoring of intermediates .

Q. How can researchers address contradictory bioactivity data across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate using a reference compound (e.g., pantoprazole sodium in ). Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Use multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration) .

Data Contradiction Analysis

Q. What steps should be taken if purity metrics (HPLC) conflict with bioactivity results?

  • Methodological Answer :

Reassess Purity : Verify HPLC column selectivity and detector response factors, as impurities may co-elute or have different UV absorption .

Bioassay Controls : Include positive/negative controls (e.g., levofloxacin in ) to rule out assay interference.

Fraction Collection : Islate HPLC peaks and test individual fractions for activity to identify bioactive impurities .

Methodological Tables

Parameter Optimal Conditions Reference
Synthesis Purity Threshold≥98% by HPLC
Stability Storage25°C, desiccated, protected from light
Key Analytical TechniquesHPLC (206 nm), 1H NMR, LC/MS
Computational ToolsDFT, ICReDD reaction path search

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride
Reactant of Route 2
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride

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